新沙托利辛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

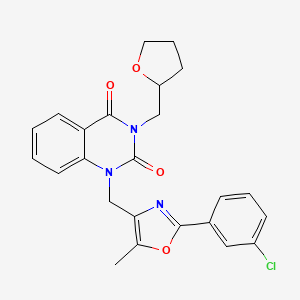

Neosartoricin belongs to the class of organic compounds known as anthracenes . These are organic compounds containing a system of three linearly fused benzene rings .

Synthesis Analysis

Neosartoricin is produced by a six-gene cluster in Aspergillus fumigatus and Neosartorya fischeri . This cluster was also identified as producing the related fumicyclines . The cluster’s PKS, NscA/FccA, produces a decaketide chain, the longest known of all PKSs so far described .

Molecular Structure Analysis

The formal name of Neosartoricin is (2S,3R)-2-(acetyloxy)-3,4-dihydro-3,6,8,9-tetrahydroxy-3-[ (3Z)-4-hydroxy-2-oxo-3-penten-1-yl]-10- (3-methyl-2-buten-1-yl)-1(2H)-anthracenone . It has a molecular formula of C26H28O9 and a formula weight of 484.5 .

Chemical Reactions Analysis

The production of Neosartoricin involves a series of chemical reactions. For instance, in a co-culture system of cyanobacterium Synechococcus elongatus FL130 with the filamentous fungus Aspergillus nidulans TWY1.1, polyketide Neosartoricin B was produced from TWY1.1 .

科学研究应用

抗生素活性与分子构型

新衣霉素是一种从内生真菌烟曲霉中分离出的化合物,已证明对广谱革兰氏阳性菌具有显着的抗菌活性。首次确定了其绝对构型,包括轴向和中心手性元素,显示出对葡萄球菌、链球菌、肠球菌和枯草芽孢杆菌有希望的结果,最小抑菌浓度范围为 4 至 32 μg/mL。这突出了其作为一种强效抗生素的潜力 (A. Ola 等人,2014 年)

免疫调节特性

病原真菌中沉默基因簇的激活导致分离出新衣霉素,它表现出 T 细胞抗增殖活性,表明其作为免疫抑制剂的潜在作用。这种异戊二烯化的蒽醌结构为探索免疫调节药物提供了一条新途径,特别是在需要抑制免疫反应的条件下 (Y. Chooi 等人,2013 年)

抗流感活性

新衣霉素衍生物,新衣霉素 A 和 B,具有独特的喹唑啉和咪唑并吲哚酮环系统,从红树林衍生的真菌新衣霉菌中分离出来,显示出抗流感病毒 A (H1N1) 活性。这些发现表明新衣霉素相关化合物在抗病毒治疗中的潜力,为流感治疗提供了一种新方法 (Guihong Yu 等人,2016 年)

抗菌和抗癌潜力

对新衣霉菌属的研究揭示了具有多种生物活性的化合物,包括抗菌和抗疟疾作用,以及对癌细胞系的细胞毒性。新衣霉菌的乙酸乙酯粗提物已显示出对革兰氏阳性菌和癌细胞系具有显着的效力,这突出了该属开发新抗生素和抗癌药物的潜力 (S. Poeaim 等人,2016 年)

作用机制

未来方向

The production of Neosartoricin involves complex biological systems and pathways . Future research could focus on optimizing these systems for more efficient production of Neosartoricin and related compounds. Additionally, further studies could explore the potential applications of Neosartoricin in medical and pharmaceutical contexts, given its immunosuppressive properties .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Neosartoricin involves the condensation of two molecules of 3-methyl-2-butenal with one molecule of 2,4-pentanedione in the presence of a base catalyst to form the intermediate compound, 2-(3-methylbut-2-enylidene)-4-penten-1,3-dione. This intermediate is then subjected to a Diels-Alder reaction with furan to yield Neosartoricin.", "Starting Materials": [ "3-methyl-2-butenal", "2,4-pentanedione", "base catalyst", "furan" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-butenal and 2,4-pentanedione in the presence of a base catalyst to form the intermediate, 2-(3-methylbut-2-enylidene)-4-penten-1,3-dione.", "Step 2: Diels-Alder reaction of the intermediate with furan to yield Neosartoricin." ] } | |

CAS 编号 |

1421941-29-8 |

分子式 |

C26H28O9 |

分子量 |

484.501 |

IUPAC 名称 |

[(2S,3R)-3-(2,4-dioxopentyl)-3,6,8,9-tetrahydroxy-10-(3-methylbut-2-enyl)-1-oxo-2,4-dihydroanthracen-2-yl] acetate |

InChI |

InChI=1S/C26H28O9/c1-12(2)5-6-17-18-8-15(29)9-20(31)21(18)23(32)22-19(17)11-26(34,10-16(30)7-13(3)27)25(24(22)33)35-14(4)28/h5,8-9,25,29,31-32,34H,6-7,10-11H2,1-4H3/t25-,26+/m1/s1 |

InChI 键 |

JRIXXIVDDHYRRL-FTJBHMTQSA-N |

SMILES |

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)OC(=O)C)(CC(=O)CC(=O)C)O)O)O)O)C |

溶解度 |

not available |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Neosartoricin and where is it found?

A1: Neosartoricin is a prenylated anthracenone, a type of polyketide metabolite. [] It was first discovered through genome mining of silent gene clusters in the fungi Aspergillus fumigatus and Neosartorya fischeri. [] Further research revealed a homologous gene cluster in dermatophyte species like Trichophyton and Arthroderma, which cause skin infections. []

Q2: How is Neosartoricin produced in the laboratory?

A2: Researchers have successfully produced Neosartoricin in the lab using heterologous expression. This involves transferring the gene cluster responsible for Neosartoricin biosynthesis into a host organism, such as Aspergillus nidulans. [, ] This approach has been instrumental in characterizing the compound and its derivatives.

Q3: Are there any derivatives or related compounds to Neosartoricin?

A4: Yes, research has identified a structurally related compound called Neosartoricin B. [] Additionally, a novel polycyclic metabolite named Hancockinone A, featuring a unique prenylated 6/6/6/5 tetracarbocyclic skeleton, was discovered through the activation of a cryptic polyketide synthase gene cluster in Aspergillus hancockii. [] This compound was found to be derived from Neosartoricin B through the action of a specific cytochrome P450 enzyme. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2670969.png)

![4-[(4-Methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2670972.png)

![1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670976.png)